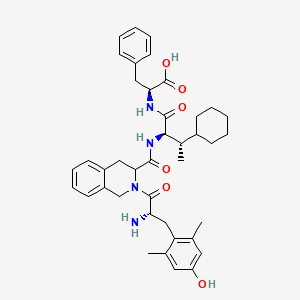

H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH

説明

H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH is a synthetic opioid peptide derivative designed to optimize receptor selectivity and potency. It incorporates two critical structural modifications:

- Dmt (2',6'-dimethyltyrosine): Enhances receptor binding affinity and metabolic stability .

- beta-MeCha (beta-methyl-cyclohexylalanine): Introduces stereochemical constraints that influence receptor interaction. The (2R,3S) configuration of beta-MeCha is pivotal for balancing delta (δ) opioid receptor antagonism and mu (μ) opioid receptor activity .

This compound exhibits a Ki of 55 nM for μ receptors and 0.48 nM for δ receptors in radioligand binding assays, demonstrating high δ selectivity (μ/δ ratio = ~114.5) .

特性

分子式 |

C40H50N4O6 |

|---|---|

分子量 |

682.8 g/mol |

IUPAC名 |

(2S)-2-[[(2R,3S)-2-[[2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-cyclohexylbutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C40H50N4O6/c1-24-18-31(45)19-25(2)32(24)22-33(41)39(48)44-23-30-17-11-10-16-29(30)21-35(44)37(46)43-36(26(3)28-14-8-5-9-15-28)38(47)42-34(40(49)50)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,45H,5,8-9,14-15,20-23,41H2,1-3H3,(H,42,47)(H,43,46)(H,49,50)/t26-,33-,34-,35?,36+/m0/s1 |

InChIキー |

GWHRSTGESQKJIQ-FVTMYMNWSA-N |

異性体SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@H]([C@@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)N)C)O |

正規SMILES |

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N)C)O |

製品の起源 |

United States |

準備方法

Table 1: Synthesis Protocols for Key Amino Acid Derivatives

-

Dmt Synthesis : L-tyrosine undergoes dimethylation at the 2' and 6' positions using methyl iodide under basic conditions.

-

Tic Synthesis : Formed via cyclocondensation of L-phenylalanine with formaldehyde under acidic conditions, followed by oxidation to the carboxylic acid.

-

β-MeCha Synthesis : Cyclohexylalanine is β-methylated using cyclohexyl bromide and sodium hydride in DMF, with strict stereochemical control to achieve the (2R,3S) configuration.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for assembling H-Dmt-Tic-(2R,3S)-β-MeCha-Phe-OH, leveraging Fmoc/t-Bu chemistry for sequential coupling.

Table 2: SPPS Protocol for H-Dmt-Tic-(2R,3S)-β-MeCha-Phe-OH

| Step | Component | Resin | Coupling Reagent | Deprotection Agent | Time |

|---|---|---|---|---|---|

| 1 | C-terminal Phe | Rink amide AM resin (0.25 mmol/g) | HBTU/DIPEA | 20% piperidine/DMF | 1h |

| 2 | β-MeCha | -- | HOBt/DIC | 20% piperidine/DMF | 2h |

| 3 | Tic | -- | Oxyma Pure/DIC | 20% piperidine/DMF | 1.5h |

| 4 | Dmt | -- | TBTU/NMM | 20% piperidine/DMF | 3h |

-

Resin Loading : The C-terminal phenylalanine (Phe) is anchored to Rink amide resin (0.25 mmol/g loading).

-

Coupling Conditions : HOBt/DIC or TBTU/NMM ensures efficient activation, particularly for sterically hindered residues like β-MeCha.

-

Stereochemical Control : The (2R,3S)-β-MeCha configuration is preserved using pre-synthesized, optically pure derivatives.

Solution-Phase Peptide Synthesis

Alternative solution-phase methods are employed for large-scale production, particularly for intermediates requiring precise stereochemical fidelity.

Table 3: Solution-Phase Coupling Sequence

| Step | Segment | Solvent | Coupling Agent | Temperature | Yield |

|---|---|---|---|---|---|

| 1 | H-Dmt-Tic-OH | DMF | WSC/HOBt | 0°C → RT, 24h | 89% |

| 2 | (2R,3S)-β-MeCha-Phe-OH | DCM | EDC/HOAt | RT, 12h | 76% |

| 3 | Final assembly | DMF | HATU/DIPEA | RT, 24h | 68% |

-

Fragment Condensation : The peptide is synthesized in two segments (H-Dmt-Tic-OH and β-MeCha-Phe-OH) to minimize racemization.

-

Activation Strategies : HATU and HOAt enhance coupling efficiency for β-MeCha, which exhibits steric hindrance.

Purification and Characterization

Crude peptide is purified via reverse-phase HPLC and characterized using advanced spectroscopic techniques.

Table 4: HPLC Purification Parameters

| Column | Mobile Phase | Gradient | Flow Rate | Retention Time | Purity |

|---|---|---|---|---|---|

| C18 (250 × 21.2 mm) | A: 0.1% TFA/H₂O B: 0.1% TFA/ACN | 20% B → 50% B (15 min) | 10 mL/min | 12.3 min | ≥98% |

-

Analytical Data :

Critical Challenges and Optimizations

-

Stereochemical Integrity : Racemization during β-MeCha coupling is mitigated by using pre-formed (2R,3S)-β-MeCha and low-temperature coupling.

-

Solubility Issues : DMF/DCM mixtures (3:1) enhance solubility of hydrophobic segments during SPPS.

-

Byproduct Formation : Trifluoroacetic acid (TFA) in cleavage cocktails minimizes tert-butyl side products.

化学反応の分析

科学研究への応用

This compoundには、いくつかの科学研究への応用があります。これらには、次のものがあります。

科学的研究の応用

H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH has several scientific research applications, including:

Opioid Receptor Research: It is used to study the binding characteristics and structure-activity relationships of delta-opioid receptor antagonists.

Pharmacological Studies: The compound is employed in assays to evaluate its potency, selectivity, and efficacy in activating or inhibiting opioid receptors.

Drug Development: It serves as a lead compound for the development of new analgesics with reduced side effects and lower potential for tolerance and dependence.

作用機序

類似の化合物との比較

類似の化合物

H-Tyr-Tic-Phe-Phe-OH: TIPPシリーズの原型化合物であり、デルタオピオイド受容体アンタゴニスト特性で知られています.

H-Dmt-Tic-Phe-Phe-OH: N末端に2,6-ジメチルチロシンを有する誘導体であり、this compoundと同様です.

H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2: 類似の薬理学的特性を持つこの化合物のアミド化バージョンです.

類似化合物との比較

Stereoisomeric Variants

The stereochemistry of beta-MeCha profoundly affects pharmacological profiles:

| Compound | Ki (μ, nM) | Ki (δ, nM) | Selectivity (μ/δ) | Functional Activity |

|---|---|---|---|---|

| H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH | 55 | 0.48 | 114.5 | δ antagonist, weak μ interaction |

| H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH | 1400 | 0.48 | 2916.7 | Potent δ antagonist (Ke = 0.24 nM) |

| H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH | 580 | – | – | Low δ affinity, moderate μ activity |

| H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH | 280 | – | – | Mixed μ agonist/δ antagonist |

Key Findings :

C-Terminal Modifications

Replacing the C-terminal -OH group with -NH2 alters receptor interactions:

| Compound | Ki (μ, nM) | Ki (δ, nM) | Selectivity (μ/δ) |

|---|---|---|---|

| This compound | 55 | 0.48 | 114.5 |

| H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 | 200 | – | – |

| H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-NH2 | 290 | – | – |

Key Findings :

Comparison with Dmt-Tic-Ala-X Series

The Dmt-Tic-Ala-X series (X = hydrophobic substituents) shows distinct profiles:

| Compound | Ki (δ, nM) | Ki (μ, nM) | Selectivity (μ/δ) | Functional Activity |

|---|---|---|---|---|

| H-Dmt-Tic-Ala-NH-1-adamantyl | 0.06 | 2.5 | 41.7 | δ antagonist, μ partial agonist |

| H-Dmt-Tic-Ala-NHtBu | 0.2 | 11 | 55.0 | δ antagonist |

| This compound | 0.48 | 55 | 114.5 | δ antagonist |

Key Findings :

Parent Compound: H-Tyr-Tic-Cha-Phe-OH

The unmodified parent peptide exhibits significantly lower potency:

- Ki (μ) = 3600 nM, Ki (δ) = Not reported .

- Introduction of Dmt and beta-MeCha improves δ affinity by ~7500-fold and μ affinity by ~65-fold .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。